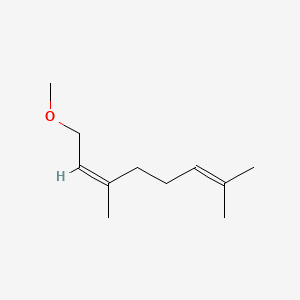

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJMJMPVWWWELJ-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\COC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883865 | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-83-5 | |

| Record name | (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

This guide provides a comprehensive overview of the chemical and physical properties of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene, also known as neryl methyl ether. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, spectral characteristics, chemical reactivity, applications, and safety protocols. The information is presented to not only detail experimental procedures but also to provide insights into the rationale behind these methods.

Introduction

This compound is a monoterpene ether recognized for its pleasant, fresh, and green aroma, which has led to its use in the fragrance industry. Beyond its olfactory properties, its chemical structure, featuring two double bonds and an ether linkage, presents opportunities for its application as a versatile intermediate in organic synthesis. This guide aims to be an essential resource for those looking to understand and utilize this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 2565-83-5 | [2] |

| Synonyms | Neryl methyl ether, (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | [2] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Boiling Point | 218-220 °C at 760 mmHg | [2] |

| Flash Point | 73.33 °C (164.00 °F) | [2] |

| Density | 0.8±0.1 g/cm³ | [1] |

| Water Solubility | 17.23 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 3.856 (estimated) | [2] |

| Refractive Index | 1.449 | [1] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol), which then reacts with a methylating agent.

Rationale for Synthetic Approach

The Williamson ether synthesis is favored for its versatility and generally high yields for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an S(_N)2 mechanism, which is most efficient with primary alkyl halides. For the synthesis of neryl methyl ether, nerol is first deprotonated with a strong base to form the more nucleophilic neryloxide anion. This anion then displaces a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a strong base, such as sodium hydride (NaH), ensures complete deprotonation of the alcohol, driving the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound from nerol.

Materials:

-

(Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous THF to remove the mineral oil.

-

Add fresh anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of neryl methyl ether.

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methoxy group as a singlet around 3.3 ppm. The protons on the carbon adjacent to the ether oxygen (C1) would appear as a doublet around 3.9-4.1 ppm. The vinyl protons will be present in the range of 5.1-5.5 ppm. The allylic methyl protons and the gem-dimethyl protons will appear as singlets in the upfield region, typically between 1.6 and 1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 58 ppm. The carbon attached to the ether oxygen (C1) will resonate in the range of 65-75 ppm. The olefinic carbons will appear in the downfield region, between 120 and 140 ppm. The carbons of the methyl groups will be observed in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption. For an allylic ether like this compound, this band is typically observed in the region of 1050-1150 cm⁻¹.[4][5] Other significant absorptions include C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹ and C=C stretching around 1670 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EIMS) of this compound is not expected to show a strong molecular ion peak (m/z 168) due to the lability of the ether linkage and the allylic positions.[6] Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[6][7] For terpene ethers, fragmentation is often initiated by cleavage at the allylic positions, leading to resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a methoxy radical (•OCH₃) leading to a fragment at m/z 137, or the loss of a methoxymethyl radical (•CH₂OCH₃) giving a fragment at m/z 123. The base peak is often a smaller, more stable fragment resulting from further rearrangements.

Chemical Reactivity and Potential Applications

The presence of two double bonds and an ether functional group makes this compound a molecule with diverse reactivity.

Reactivity

-

Electrophilic Addition: The double bonds are susceptible to electrophilic addition reactions with reagents such as halogens, hydrogen halides, and oxidizing agents (e.g., epoxidation with peroxy acids). The regioselectivity of these additions can be influenced by the electronic effects of the methoxy group.

-

Ether Cleavage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids, such as HBr or HI, via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

-

Rearrangement Reactions: Under acidic conditions, the allylic nature of the ether and the presence of double bonds could lead to various rearrangement reactions.

Applications

-

Fragrance and Flavor Industry: As previously mentioned, the primary commercial application of this compound is as a fragrance ingredient due to its pleasant aroma.[2]

-

Organic Synthesis: This compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The double bonds can be functionalized in various ways, and the methoxy group can act as a protecting group for the primary alcohol, which can be deprotected under specific conditions. Its use in the synthesis of fine chemicals and active pharmaceutical ingredients is an area for potential exploration.[8]

Safety and Handling

-

Hazards: Based on related compounds, this compound may cause skin and serious eye irritation.[9][10] It is also classified as a combustible liquid.[11]

-

Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Neryl methyl ether CAS number and structure

An In-Depth Technical Guide to Neryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl methyl ether, a monoterpenoid ether, is a specialty chemical primarily recognized for its application in the fragrance and perfumery industries.[1] As the methyl ether of nerol, it belongs to a class of organic compounds that are widespread in nature and are of significant interest for their olfactory properties and potential as building blocks in organic synthesis. This guide provides a comprehensive technical overview of neryl methyl ether, including its chemical identity, physicochemical properties, a proposed synthesis protocol based on established chemical principles, analytical methodologies, and its relevance in scientific research and development.

Chemical Identification and Structure

Accurate identification is paramount in chemical research and development. Neryl methyl ether is systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene.[2] The "(2Z)-" designation specifies the cis-isomerism of the double bond at the C2 position, which distinguishes it from its trans-isomer, geranyl methyl ether (CAS No. 2565-82-4).[3]

The primary identifier for this specific isomer is its Chemical Abstracts Service (CAS) number.

The structure of neryl methyl ether is characterized by a C11 backbone with two double bonds and a methoxy group. Its molecular formula is C₁₁H₂₀O.[1]

Figure 1. 2D Chemical Structure of Neryl Methyl Ether.

Figure 1. 2D Chemical Structure of Neryl Methyl Ether.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | [2] |

| CAS Number | 2565-83-5 | [1][2][4] |

| Molecular Formula | C₁₁H₂₀O | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| InChI | InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- | [2] |

| SMILES | CC(=CCC/C(=C\COC)/C)C | [2] |

| Synonyms | Neryl methyl ether, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, Nerol, methyl ether |[2] |

Physicochemical Properties

The physical and chemical properties of neryl methyl ether dictate its handling, application, and analytical characterization. It is described as a colorless liquid.[1] Its ethereal nature and hydrocarbon backbone result in low water solubility and good solubility in alcohols.[1]

Table 2: Physicochemical Data of Neryl Methyl Ether

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless clear liquid (estimated) | [1] |

| Boiling Point | 218-220 °C at 760 mmHg | [1][4] |

| Flash Point | 73.33 °C (164.00 °F) TCC | [1][4] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.169 mmHg @ 25 °C (estimated) | [1] |

| logP (o/w) | 3.86 (estimated) | [1][4] |

| Water Solubility | 17.23 mg/L @ 25 °C (estimated) | [1] |

| Solubility | Soluble in alcohol | [1] |

| Refractive Index | 1.449 |[4] |

Synthesis of Neryl Methyl Ether: A Proposed Protocol

While proprietary industrial synthesis methods are not publicly detailed, a robust and fundamental approach for preparing neryl methyl ether is the Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. The causality for this choice rests on its high reliability and predictability for this type of transformation. The synthesis involves the deprotonation of the starting alcohol (nerol) to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with a methylating agent.

Reaction Principle

The synthesis proceeds in two conceptual steps:

-

Deprotonation: Nerol is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium neryloxide.

-

Nucleophilic Substitution: The neryloxide anion attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the ether product and a salt byproduct.

Detailed Experimental Protocol

-

Materials:

-

Nerol (cis-3,7-Dimethyl-2,6-octadien-1-ol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Alcohol Addition: A solution of nerol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The rationale for slow addition at low temperature is to control the exothermic reaction and the evolution of hydrogen gas.

-

Alkoxide Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium neryloxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The excess methyl iodide ensures the reaction goes to completion. The mixture is then stirred at room temperature overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the nerol spot.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is purified by flash column chromatography on silica gel to yield pure neryl methyl ether.

-

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis workflow for Neryl Methyl Ether.

Analytical Methodologies

To ensure the identity and purity of synthesized or commercial neryl methyl ether, a robust analytical method is required. Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds like terpene ethers.

Purity Assessment by Gas Chromatography (GC)

A GC system equipped with a Flame Ionization Detector (FID) provides high sensitivity for hydrocarbon-based molecules. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Suggested GC-FID Protocol

-

Instrumentation: Gas chromatograph with FID.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The choice is driven by the need to separate the analyte from potential impurities and its geometric isomer, geranyl methyl ether.

-

Sample Preparation: Prepare a dilute solution of the neryl methyl ether sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes. (This program should be optimized for the specific instrument and column used).

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjustable based on sample concentration).

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the neryl methyl ether peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) should be employed.

Applications and Relevance in Research

Fragrance and Perfumery

The primary commercial application of neryl methyl ether is as a fragrance ingredient.[1] Its olfactory profile contributes to the formulation of various perfumes and scented consumer products. The International Fragrance Association (IFRA) recommends usage levels up to 3.0% in the final fragrance concentrate.[1] Its geometric isomer, geranyl methyl ether, is also used for its floral and rose-like scent.[3]

Potential in Drug Discovery and Development

While there are no direct pharmaceutical applications of neryl methyl ether reported, the introduction of a methyl ether group is a common strategy in medicinal chemistry. Methylation can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[5] Key effects include:

-

Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.

-

Blocked Metabolism: Converting a hydroxyl group to a methyl ether prevents it from undergoing metabolic processes like glucuronidation or sulfation, potentially increasing the metabolic stability and half-life of a drug candidate.[5]

-

Conformational Effects: A methyl group can influence the molecule's conformation, which may affect its binding affinity to a biological target.[5]

For drug development professionals, neryl methyl ether and similar terpenoid ethers can serve as interesting scaffolds or starting materials for the synthesis of more complex bioactive molecules, leveraging the inherent properties of the terpene backbone.

Conclusion

Neryl methyl ether is a well-defined chemical compound with the CAS number 2565-83-5, primarily utilized in the fragrance industry. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis, and its purity is best assessed using gas chromatography. While its current applications are limited, the structural motif of a methyl ether on a terpenoid backbone holds potential for broader applications in synthetic and medicinal chemistry, offering a valuable tool for modulating molecular properties in the design of new functional molecules.

References

-

The Good Scents Company. (n.d.). neryl methyl ether. TGSC Information System. Retrieved from [Link]

-

The Good Scents Company. (n.d.). geranyl methyl ether. TGSC Information System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436330, 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). Neryl methyl ether. Retrieved from [Link]

-

Wang, C., et al. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 22(15), 4971-4980. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365982, Neryl propionate. PubChem. Retrieved from [Link]

-

Deng, J., et al. (2018). Application of methyl in drug design. Yao Xue Xue Bao, 53(1), 26-34. Retrieved from [Link]

Sources

- 1. neryl methyl ether, 2565-83-5 [thegoodscentscompany.com]

- 2. 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | C11H20O | CID 6436330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geranyl methyl ether, 2565-82-4 [thegoodscentscompany.com]

- 4. Neryl methyl ether | CAS#:2565-83-5 | Chemsrc [chemsrc.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene spectroscopic data (NMR, IR, MS)

This technical guide provides an in-depth analysis of the spectroscopic data for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, a monoterpenoid ether of significant interest in flavor, fragrance, and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound using modern spectroscopic techniques.

Introduction

This compound, also known as neryl methyl ether, possesses the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol .[1] Its structure, characterized by a Z-configured double bond and a methoxy functional group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and for quality control in various applications. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data associated with this molecule.

Molecular Structure and Isomerism

The isomeric purity of terpenoid derivatives is crucial as different isomers can exhibit distinct biological activities and sensory properties. This compound is the cis-isomer with respect to the double bond at the C2 position, distinguishing it from its trans-counterpart, (E)-1-Methoxy-3,7-dimethylocta-2,6-diene (geranyl methyl ether). This stereochemical difference significantly influences the spectroscopic data, particularly the NMR chemical shifts.

Figure 1. Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of neryl methyl ether, available from the NIST Mass Spectrometry Data Center, exhibits a characteristic fragmentation pattern.[2]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of C₁₁H₂₀O. The presence of this peak confirms the molecular formula.

-

Key Fragmentations: The fragmentation of ethers is often initiated by cleavage of the C-O bond or C-C bonds alpha to the oxygen atom.[3] Common fragmentation pathways for this compound include:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 137.

-

Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 153.

-

Allylic cleavage: The double bonds in the structure promote allylic cleavage, leading to the formation of stable carbocations. For instance, cleavage of the C4-C5 bond can lead to fragments at m/z 69 and m/z 99. The fragment at m/z 69, corresponding to the isoprene unit, is often a prominent peak in the mass spectra of terpenoids.

-

McLafferty Rearrangement: While less common for ethers, rearrangements can occur.

-

Figure 2. Proposed key fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data

While experimental data is not publicly available without a subscription, a predicted ¹H NMR spectrum can be invaluable for structural confirmation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | t | 1H | H-2 |

| ~5.10 | t | 1H | H-6 |

| ~3.95 | d | 2H | H-1 |

| ~3.30 | s | 3H | OCH₃ |

| ~2.10 | q | 2H | H-4 |

| ~2.05 | t | 2H | H-5 |

| ~1.75 | s | 3H | C3-CH₃ |

| ~1.68 | s | 3H | C7-CH₃ (E) |

| ~1.60 | s | 3H | C7-CH₃ (Z) |

Interpretation of the ¹H NMR Spectrum:

-

The signals for the vinylic protons (H-2 and H-6) are expected in the downfield region (δ 5.0-5.5 ppm). The coupling constants of these signals can provide information about the stereochemistry of the double bonds.

-

The methylene protons adjacent to the oxygen atom (H-1) would appear as a doublet around δ 3.95 ppm, coupled to the H-2 proton.

-

The singlet at approximately δ 3.30 ppm with an integration of 3H is characteristic of the methoxy group protons.

-

The allylic methylene protons (H-4 and H-5) are expected to resonate in the δ 2.0-2.2 ppm region.

-

The three methyl groups will appear as singlets in the upfield region (δ 1.6-1.8 ppm). The chemical shift difference between the two methyl groups at C7 can sometimes be used to infer the stereochemistry of the C6-C7 double bond.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~142 | C-3 |

| ~132 | C-7 |

| ~124 | C-6 |

| ~120 | C-2 |

| ~70 | C-1 |

| ~58 | OCH₃ |

| ~40 | C-4 |

| ~27 | C-5 |

| ~26 | C-8 |

| ~23 | C3-CH₃ |

| ~18 | C7-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The four signals in the downfield region (δ 120-145 ppm) correspond to the four sp² hybridized carbon atoms of the two double bonds.

-

The signal for the carbon atom of the methoxy group (OCH₃) is expected around δ 58 ppm.

-

The carbon atom bonded to the oxygen (C-1) will be in the δ 70 ppm region.

-

The remaining sp³ hybridized carbon atoms of the alkyl chain and the methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample of this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface interacts with the sample, and specific frequencies are absorbed. The detector measures the attenuated IR beam.

-

Data Processing: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3080-3010 | =C-H stretch | Alkene |

| 2970-2850 | C-H stretch | Alkane |

| 1670-1640 | C=C stretch | Alkene |

| 1470-1430 | C-H bend | Alkane |

| 1150-1085 | C-O stretch | Ether |

| 840-790 | =C-H bend | Trisubstituted Alkene |

Interpretation of the IR Spectrum:

-

The presence of C-H stretching vibrations just above 3000 cm⁻¹ is indicative of the vinylic C-H bonds.

-

The strong absorptions below 3000 cm⁻¹ are due to the stretching of the sp³ C-H bonds in the alkyl chain and methyl groups.

-

A medium intensity peak in the 1670-1640 cm⁻¹ region corresponds to the C=C stretching vibration of the double bonds.

-

The most characteristic absorption for the ether functionality is the strong C-O stretching band, which is expected to appear in the 1150-1085 cm⁻¹ region.

-

The out-of-plane bending vibrations for the trisubstituted double bonds can provide further structural information and are expected in the fingerprint region.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The mass spectrum confirms the molecular weight and provides insights into the fragmentation patterns. ¹H and ¹³C NMR spectroscopy offer detailed information about the connectivity and stereochemistry of the molecule. Finally, IR spectroscopy confirms the presence of key functional groups. This guide serves as a valuable resource for scientists and researchers working with this important terpenoid ether, enabling its accurate identification and quality assessment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6436330, this compound. Retrieved from [Link].

-

NIST (2021). Nerol, methyl ether in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

-

SpectraBase. Nerol, methyl ether. [Link].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An Investigative Guide to Neryl Methyl Ether: Natural Occurrence, Biosynthesis, and Analytical Strategies for Drug Discovery

Introduction: The Enigma of Neryl Methyl Ether in Nature

Neryl methyl ether, scientifically known as (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, is a monoterpene ether that presents a curious case in natural product chemistry.[1] Despite its structural simplicity and relation to common plant volatiles, it is not widely reported as a naturally occurring compound. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge surrounding neryl methyl ether. We will explore the confirmed natural occurrences of its close chemical relatives, delve into the probable biosynthetic pathways that could lead to its formation in plants, and detail the sophisticated analytical methodologies required for its potential discovery and characterization in complex natural extracts.

While direct evidence for the natural occurrence of neryl methyl ether is scarce, the established presence of its structural isomer, geranyl methyl ether, and its alcoholic precursor, nerol, in a variety of plant essential oils suggests that its existence in trace amounts in specific plant chemotypes cannot be entirely dismissed. This guide, therefore, adopts an investigative approach, equipping researchers with the foundational knowledge and technical protocols necessary to explore the potential for neryl methyl ether's natural existence and to harness its potential in drug development.

Part 1: Natural Occurrence of Neryl Methyl Ether and Related Monoterpenoids

As of the current body of scientific literature, neryl methyl ether has not been definitively identified as a constituent of any natural source. However, the prevalence of its isomer, geranyl methyl ether, and its parent alcohol, nerol, provides a critical starting point for investigation. These related compounds are found in a diverse range of aromatic plants, particularly within the Asteraceae, Lamiaceae, and Rutaceae families.

Geranyl Methyl Ether: The Naturally Occurring Isomer

Geranyl methyl ether, the (E)-isomer of neryl methyl ether, has been identified in several essential oils. Its presence suggests that the enzymatic machinery for the methylation of geraniol exists in these plants, opening the possibility for the methylation of its cis-isomer, nerol, to form neryl methyl ether.

Nerol and Neryl Esters: Precursors and Analogs

Nerol, the alcohol precursor to neryl methyl ether, is a common component of many essential oils, often co-occurring with its isomer geraniol.[2][3][4] It is particularly abundant in the essential oils of plants from the Rutaceae family (citrus), such as lemon and grapefruit.[2] The presence of nerol is a prerequisite for the biosynthesis of neryl methyl ether. Furthermore, various neryl esters, such as neryl acetate, are significant components of certain essential oils, most notably that of Helichrysum italicum (Immortelle).[5][6][7] The natural occurrence of these derivatives underscores the active metabolism of nerol in these plant species.

| Compound | Related Natural Source (Family) | Reported Occurrence in Essential Oil | References |

| Geranyl Methyl Ether | Magnolia figo (Magnoliaceae) | Present in floral scent | [8] |

| Nerol | Citrus limon (Rutaceae), Citrus paradisi (Rutaceae), Rosa damascena (Rosaceae) | Major to minor component | [2][9] |

| Neryl Acetate | Helichrysum italicum (Asteraceae) | Major component (can exceed 40%) | [5][6][7] |

| Geranyl Acetate | Pelargonium graveolens (Geraniaceae), Cananga odorata (Annonaceae) | Common component | [10] |

Part 2: Biosynthesis of Monoterpene Ethers

The biosynthesis of monoterpenes in plants is a well-established pathway that occurs within the plastids.[11] The formation of monoterpene ethers, such as neryl methyl ether, is a subsequent modification step that is less commonly observed but mechanistically plausible.

The Monoterpene Backbone Synthesis

All monoterpenes are derived from the C10 precursor geranyl diphosphate (GPP), which is formed by the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (MEP) pathway.[11] GPP serves as the direct substrate for a variety of monoterpene synthases.

Formation of Nerol

Nerol is produced from GPP through the action of a specific synthase or phosphatase. While geraniol is the more common product of GPP hydrolysis, nerol synthases can produce the cis-isomer directly.

The Role of O-Methyltransferases (OMTs)

The final step in the proposed biosynthesis of neryl methyl ether is the methylation of the hydroxyl group of nerol. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[12][13][14] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[12] The substrate specificity of OMTs is a critical determinant in the production of specific methylated compounds in a plant.[14] While an OMT with specific activity for nerol has not been definitively characterized, the existence of such an enzyme is the key hypothetical step for the natural production of neryl methyl ether.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of neryl methyl ether from IPP and DMAPP.

Part 3: Experimental Protocols for Extraction and Analysis

The search for novel, trace-level natural products like neryl methyl ether requires highly sensitive and selective analytical techniques. The following protocols are designed to maximize the chances of detection and accurate identification from complex plant matrices.

Extraction of Volatile Compounds from Plant Material

The choice of extraction method is critical for preserving the integrity of volatile compounds and preventing the formation of artifacts.

Protocol 1: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils. However, the heat applied can potentially cause degradation of thermolabile compounds.

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is coarsely ground.

-

Apparatus: A Clevenger-type apparatus is assembled for distillation.

-

Distillation: The plant material is boiled in water, and the steam carrying the volatile compounds is condensed and collected. The essential oil phase is then separated from the aqueous phase.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at low temperature.

Protocol 2: Solvent Extraction

Solvent extraction is a gentler method that can be performed at room temperature, reducing the risk of thermal degradation.

-

Solvent Selection: A non-polar solvent with a low boiling point, such as hexane or dichloromethane, is chosen.

-

Extraction: The plant material is macerated in the chosen solvent for a specified period (e.g., 24 hours) with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature.

-

Storage: The resulting oleoresin is stored under the same conditions as the essential oil.

Analytical Workflow for Identification and Quantification

A multi-step analytical approach is necessary for the unambiguous identification of trace compounds.

Workflow Diagram:

Caption: Analytical workflow for the identification and quantification of neryl methyl ether.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the analysis of volatile compounds.[15][16]

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is used.

-

Injector: Split/splitless injector, with an optimized split ratio for trace analysis.

-

Oven Program: A temperature gradient is programmed to ensure good separation of all volatile components.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: A suitable mass range (e.g., m/z 40-400) is scanned.

-

-

Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification. Retention indices are calculated and compared with literature values.

Protocol 4: Confirmatory Analysis by Co-injection

To confirm the identity of a tentatively identified peak, co-injection with an authentic standard of neryl methyl ether is performed.

-

Standard Preparation: A solution of the authentic neryl methyl ether standard is prepared at a known concentration.

-

Co-injection: The sample is mixed with the standard solution and injected into the GC-MS under the same conditions as the initial analysis.

-

Analysis: An enhancement of the peak corresponding to the analyte confirms its identity.

Conclusion and Future Perspectives

While neryl methyl ether remains an elusive target in the vast landscape of natural products, the information presented in this guide provides a solid foundation for its potential discovery. The natural occurrence of its isomer and precursor, coupled with the known biosynthetic pathways, suggests that its presence in nature, albeit likely at trace levels, is a plausible hypothesis. The analytical strategies detailed herein offer the necessary tools for researchers to undertake a targeted search for this compound in novel plant sources.

The identification of neryl methyl ether in a natural source would not only be a significant phytochemical discovery but could also open new avenues for drug development, given the diverse biological activities associated with monoterpenes. Future research should focus on the screening of a wider range of plant species, particularly those known to produce high levels of nerol and its derivatives, and on the characterization of the O-methyltransferases involved in monoterpene biosynthesis.

References

-

Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa. Horticulture Research. [Link]

-

2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. PubChem. [Link]

-

Nerol as a Novel Antifungal Agent: In Vitro Inhibitory Effects on Fusarium oxysporum, Pestalotiopsis neglecta, and Valsa mali and Its Potential Mechanisms against F. oxysporum. PMC. [Link]

-

Biosynthesis, regulation and properties of plant monoterpenoids. Academic Journals. [Link]

-

Plectranthus amboinicus (Lour.) Spreng: Botanical, Phytochemical, Pharmacological and Nutritional Significance. PMC. [Link]

-

The Essential Oil Composition of Helichrysum italicum (Roth) G. Don: Influence of Steam, Hydro and Microwave-Assisted Distillation. MDPI. [Link]

-

geranyl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2E). The Good Scents Company. [Link]

-

Citrus lemon essential oil: chemical composition, antioxidant and antimicrobial activities with its preservative effect against Listeria monocytogenes inoculated in minced beef meat. NIH. [Link]

-

A brief review on emerging analytical techniques for essential oil quantification. International Scientific Organization. [Link]

-

Fatty oil composition of the seeds oil of Plectranthus amboinicus. ResearchGate. [Link]

-

What is the composition of Italian Helichrysum essential oil?. Typology. [Link]

-

Structure, function, and evolution of plant O-methyltransferases. ResearchGate. [Link]

-

Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. PubMed. [Link]

-

Chapter 3: Methods for essential oil analysis. University of Pretoria. [Link]

-

Comparative Study of the Chemical Composition of the Essential Oil of Plectranthus amboinicus from Different Sectors of Southern Ecuador. MDPI. [Link]

-

Showing Compound Nerol (FDB014945). FooDB. [Link]

-

Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. MDPI. [Link]

-

Chemical constituents of Helichrysum italicum (Roth) G. Don essential oil and their antimicrobial activity against Gram-positive and Gram-negative bacteria, filamentous fungi and Candida albicans. NIH. [Link]

-

Monoterpenes in essential oils. Biosynthesis and properties. PubMed. [Link]

-

CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITY OF ESSENTIAL OIL OF HELICHRYSUM ITALICUM FROM MEDITERRANEAN COAST. Farmacia Journal. [Link]

-

Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

-

Nerol – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | C11H20O | CID 6436330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nerol as a Novel Antifungal Agent: In Vitro Inhibitory Effects on Fusarium oxysporum, Pestalotiopsis neglecta, and Valsa mali and Its Potential Mechanisms against F. oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Nerol (FDB014945) - FooDB [foodb.ca]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. us.typology.com [us.typology.com]

- 6. Chemical constituents of Helichrysum italicum (Roth) G. Don essential oil and their antimicrobial activity against Gram-positive and Gram-negative bacteria, filamentous fungi and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. geranyl methyl ether, 2565-82-4 [thegoodscentscompany.com]

- 9. Citrus lemon essential oil: chemical composition, antioxidant and antimicrobial activities with its preservative effect against Listeria monocytogenes inoculated in minced beef meat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 11. academicjournals.org [academicjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. repository.up.ac.za [repository.up.ac.za]

Synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene from nerol

An In-Depth Technical Guide to the Synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene from Nerol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, the methyl ether of nerol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ethers. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses key parameters for reaction optimization, and outlines methods for product characterization. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance to ensure a successful and reproducible synthesis.

Introduction

Nerol, or (Z)-3,7-dimethylocta-2,6-dien-1-ol, is a naturally occurring monoterpene alcohol found in the essential oils of many plants. Its structure, featuring a primary allylic alcohol and two double bonds with specific stereochemistry, makes it a valuable chiral building block in organic synthesis. The methylation of its hydroxyl group to form this compound[1][2] converts the alcohol into a methyl ether, altering its polarity, reactivity, and organoleptic properties. This transformation is a key step in the synthesis of various fine chemicals, fragrance compounds, and pharmaceutical intermediates.

The most effective and direct method for this conversion is the Williamson ether synthesis.[3][4] This method involves the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent.[4][5] This guide will focus exclusively on this synthetic strategy, providing the scientific rationale behind each step to ensure both high yield and purity.

Theoretical Foundation & Mechanistic Insights

The conversion of nerol to its methyl ether is a classic two-step process executed in a single pot. The reaction proceeds via the Williamson ether synthesis, which is fundamentally an SN2 reaction.[3][5]

The Williamson Ether Synthesis Mechanism

The overall reaction can be broken down into two distinct mechanistic steps:

-

Deprotonation: The alcohol (nerol) is a weak nucleophile. To enhance its nucleophilicity, it must be converted into its conjugate base, the alkoxide. This is achieved by reacting it with a strong base. Sodium hydride (NaH) is an exemplary choice for this purpose.[6][7] NaH irreversibly deprotonates the alcohol to form the sodium neryloxide anion and hydrogen gas (H₂).[7] The evolution of H₂ gas drives this acid-base equilibrium to completion, ensuring full conversion to the alkoxide.[3][7]

-

Nucleophilic Substitution (SN2): The newly formed neryloxide anion is a potent nucleophile. It attacks the electrophilic methylating agent (e.g., methyl iodide) in a concerted SN2 fashion.[4] The alkoxide's lone pair of electrons performs a backside attack on the methyl group, displacing the iodide leaving group and forming the C-O ether bond.[3][5]

The stereochemistry of the C2=C3 double bond in nerol is preserved throughout this process as the reaction center is the oxygen atom, which does not participate in the double bond structure.

Caption: Reaction mechanism for the synthesis of neryl methyl ether.

Rationale for Reagent Selection

The success of the synthesis hinges on the appropriate choice of base, methylating agent, and solvent.

| Reagent Class | Recommended Reagent | Rationale & Justification |

| Base | Sodium Hydride (NaH) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[3][7] The formation of H₂ gas as the only byproduct drives the reaction to completion and simplifies workup.[7] |

| Methylating Agent | Methyl Iodide (CH₃I) | As a methyl halide, it is an excellent substrate for SN2 reactions due to minimal steric hindrance.[5][6] Iodide is an excellent leaving group, facilitating a rapid reaction. Dimethyl sulfate is also effective but more toxic. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is required.[3] THF effectively solvates the sodium cation of the alkoxide intermediate without interfering with the nucleophile. Its relatively low boiling point simplifies removal post-reaction. Anhydrous conditions are critical to prevent NaH from reacting with water. |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Nerol | C₁₀H₁₈O | 154.25 | 1.0 | 5.00 g |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.2 | 0.94 g |

| Methyl Iodide | CH₃I | 141.94 | 1.2 | 2.9 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL |

| Saturated NH₄Cl (aq) | NH₄Cl | - | - | 50 mL |

| Saturated NaCl (Brine) | NaCl | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | - | - | 200 mL |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Initial Dissolution: Under a positive pressure of nitrogen, add nerol (5.00 g) to the flask, followed by anhydrous THF (100 mL). Stir the solution until the nerol is fully dissolved.

-

Alkoxide Formation: Cool the flask to 0°C using an ice-water bath. Carefully and portion-wise, add the sodium hydride (0.94 g) to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur. The slurry will turn slightly cloudy.

-

Reaction Drive: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1 hour, or until gas evolution has completely ceased. This indicates the complete formation of the sodium neryloxide.

-

Methylation: Re-cool the reaction mixture to 0°C. Using a syringe, add methyl iodide (2.9 mL) dropwise over 10 minutes. A white precipitate (sodium iodide) may form upon addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nerol spot has been consumed.

-

Workup - Quenching: Cool the flask to 0°C and cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated brine solution to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the pure this compound.

Caption: Experimental workflow for the synthesis of neryl methyl ether.

Reaction Optimization and Key Parameters

To maximize yield and purity, several parameters must be carefully controlled.

| Parameter | Optimal Condition | Rationale & Impact on Outcome |

| Temperature Control | 0°C for additions, RT for reaction | Adding NaH and CH₃I at 0°C helps manage exotherms and prevent side reactions. Allowing the main reaction to proceed at room temperature provides sufficient energy for the SN2 step without promoting potential elimination pathways.[8] |

| Stoichiometry | 1.1 - 1.2 equivalents of base and electrophile | A slight excess of NaH ensures complete deprotonation of the alcohol. A similar excess of methyl iodide drives the SN2 reaction to completion. Using a large excess can complicate purification.[8] |

| Solvent Purity | Anhydrous grade, <50 ppm H₂O | Water will react violently with NaH, consuming the base and reducing the yield. The use of rigorously dried solvents is mandatory for this reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere prevents NaH from reacting with atmospheric moisture and oxygen, ensuring its reactivity is directed solely towards the intended substrate. |

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

| Analysis Method | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.40 (t, 1H, CH =C), ~5.10 (t, 1H, CH =C), ~3.95 (d, 2H, -CH ₂-O), ~3.35 (s, 3H, -OCH ₃), ~2.10 (m, 4H, allylic CH ₂), ~1.75 (s, 3H, vinyl CH ₃), ~1.68 (s, 3H, vinyl CH ₃), ~1.60 (s, 3H, vinyl CH ₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~142, ~132, ~124, ~122 (alkene Cs), ~70 (-C H₂-O), ~58 (-OC H₃), ~32, ~26 (alkane Cs), ~23, ~18, ~16 (methyl Cs) |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 168.15; fragmentation pattern showing loss of -OCH₃ (m/z 31) and characteristic terpene fragments.[1] |

| FTIR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1670 (C=C stretch), ~1100 (C-O-C ether stretch) |

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any source of moisture.

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves.

-

Anhydrous Ethers (THF, Diethyl Ether): Can form explosive peroxides upon prolonged exposure to air and light. Always use freshly opened bottles or test for peroxides before use. They are also highly flammable.

Conclusion

The Williamson ether synthesis is a highly efficient and reliable method for the preparation of this compound from nerol. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, proper temperature management, and the use of high-purity reagents. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can consistently achieve high yields of the desired product, ready for subsequent applications in their scientific endeavors.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

OrgoSolver. Williamson Ether Synthesis (NaH + R′–X). [Link]

-

PubChem. This compound. [Link]

-

NIST Chemistry WebBook. 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-. [Link]

-

Perrone, S., et al. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules. [Link]

-

White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

-

Ouk, S., et al. (2012). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [Link]

Sources

- 1. 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | C11H20O | CID 6436330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)- [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Neryl Methyl Ether

This guide provides a comprehensive overview of the physical and chemical properties of Neryl methyl ether, tailored for researchers, scientists, and professionals in drug development and fragrance chemistry. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, spectral characteristics, and reactivity, ensuring a thorough understanding for both research and application.

Introduction to Neryl Methyl Ether

Neryl methyl ether, systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, is a monoterpenoid ether. It is the Z-isomer of geranyl methyl ether.[1][2] While not commonly found in nature, its unique organoleptic properties make it a valuable ingredient in the fragrance industry.[1][3] Understanding its physicochemical profile is paramount for its effective and safe utilization.

Below is a diagram illustrating the chemical structure of Neryl methyl ether.

Caption: Chemical structure of Neryl methyl ether.

Physical Characteristics

Neryl methyl ether is typically a colorless liquid.[3] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O | [3] |

| Molecular Weight | 168.28 g/mol | [3] |

| CAS Number | 2565-83-5 | [3] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 218-220 °C at 760 mmHg | [3] |

| Flash Point | 73.33 °C (164.00 °F) | [3] |

| Vapor Pressure | 0.169 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (17.23 mg/L at 25 °C, estimated) | [3] |

| logP (o/w) | 3.856 (estimated) | [3] |

Chemical Characteristics and Spectroscopic Analysis

Reactivity and Stability

As an allylic ether, the reactivity of Neryl methyl ether is influenced by the presence of the C2=C3 double bond.[4] The allylic position (C1) makes the C-O bond susceptible to cleavage under acidic conditions.[4][5] The stability of the resulting allylic carbocation, which is resonance-stabilized, facilitates this cleavage.[6][7]

The molecule should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, as it is a combustible liquid.[8] It should be kept in a tightly closed container.[8]

Spectroscopic Data

The electron ionization mass spectrum of Neryl methyl ether is available from the NIST database.[9] The fragmentation of ethers is characterized by cleavage of the C-O bond and α-cleavage (C-C bond next to the oxygen).[10][11][12] For Neryl methyl ether, key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage at the allylic position.

-

¹H NMR: Protons on the carbon adjacent to the ether oxygen (C1-H₂) are expected to appear in the range of 3.4-4.5 ppm.[18] The methyl protons of the ether group (C12-H₃) would likely be a sharp singlet around 3.3 ppm. The vinyl protons will be in the 5.0-5.5 ppm region, and the various methyl and methylene groups of the terpenoid backbone will be found upfield.

-

¹³C NMR: The carbon atom bonded to the ether oxygen (C1) would typically resonate in the 50-80 ppm range.[18] The methyl carbon of the ether group (C12) would also be in this region. The olefinic carbons (C2, C3, C6, C7) will appear in the downfield region (100-150 ppm).

Experimental Protocols

Synthesis of Neryl Methyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[21][22][23] In this case, Nerol (the corresponding alcohol) is reacted with a methylating agent in the presence of a base.

Caption: Workflow for the synthesis of Neryl methyl ether.

Step-by-Step Methodology:

-

Preparation: To a solution of Nerol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 equivalents) at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium neryloxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Neryl methyl ether.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and MS).

Safety and Handling

Neryl methyl ether should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

Conclusion

Neryl methyl ether is a valuable fragrance ingredient with well-defined physical properties. Its chemical reactivity is primarily dictated by the allylic ether functionality. The synthesis of Neryl methyl ether can be reliably achieved through the Williamson ether synthesis. A thorough understanding of its spectroscopic characteristics is essential for quality control and research applications. Adherence to proper safety protocols is crucial when handling this compound.

References

-

Allylic Ether Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 22, 2026, from [Link]

-

Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved January 22, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Allylic and Benzylic Reactivity - Organic Chemistry Tutor. (n.d.). Retrieved January 22, 2026, from [Link]

-

9.8: Reactions of Ethers - Chemistry LibreTexts. (2015, July 14). Retrieved January 22, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

-

Reactivity of Allyl Monomers in Radical Polymerization. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Nerol, methyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Nerol, methyl ether. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

neryl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved January 22, 2026, from [Link]

-

Neryl methyl ether | CAS#:2565-83-5 | Chemsrc. (2025, August 25). Retrieved January 22, 2026, from [Link]

-

The illustrative GC-MS of neryl acetate product. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

SAFETY DATA SHEET. (2016, April 12). Airgas. Retrieved January 22, 2026, from [Link]

-

Nerol (CAS N° 106-25-2) - ScenTree. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

-

Nerol | C10H18O | CID 643820 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Retrieved January 22, 2026, from [Link]

-

Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. (n.d.). OALib. Retrieved January 22, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

neryl methyl ether, 2565-83-5 - Perflavory. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 22, 2026, from [Link]

-

neryl methyl ether - FlavScents. (n.d.). Retrieved January 22, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 22, 2026, from [Link]

-

Tert-Amyl methyl ether | C6H14O | CID 61247 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

(Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene (C11H20O) - The Pherobase. (2024, April 22). Retrieved January 22, 2026, from [Link]

-

LINALYL METHYL ETHER – Ingredient - COSMILE Europe. (n.d.). Retrieved January 22, 2026, from [Link]

-

green ether anther (Givaudan) - The Good Scents Company. (n.d.). Retrieved January 22, 2026, from [Link]

-

Linalool, methyl ether - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. neryl methyl ether [flavscents.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. neryl methyl ether, 2565-83-5 [thegoodscentscompany.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Nerol, methyl ether [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]